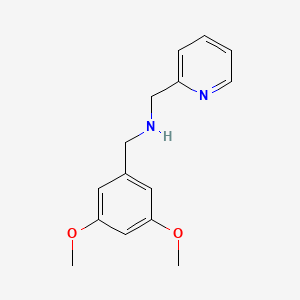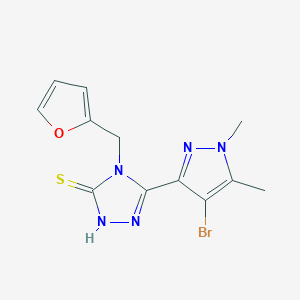
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. DMPEA has a molecular weight of 275.35 g/mol and a chemical formula of C16H19N2O2.
作用機序
The mechanism of action of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is not fully understood. However, it is believed to act on various receptors in the body, including the serotonin receptor and the dopamine receptor. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been shown to have antioxidant effects by scavenging free radicals. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
実験室実験の利点と制限
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a controlled substance, and its use is regulated by law.
将来の方向性
There are several future directions for the study of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to study its potential use as a drug target for various diseases. In addition, future studies could focus on improving the synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine to increase its yield and purity.
Conclusion:
In conclusion, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases and as a drug target for various diseases. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses.
合成法
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 2-pyridinemethanamine. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain pure (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. The synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential use as a drug target for various diseases.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-12(8-15(9-14)19-2)10-16-11-13-5-3-4-6-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMTLDSQVRFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)
